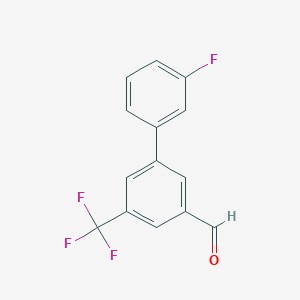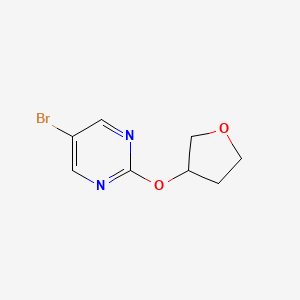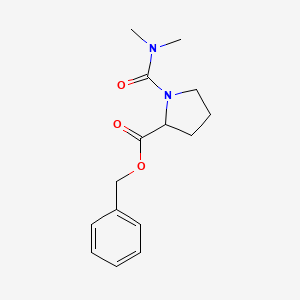
3'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a biphenyl structure, which includes a carboxaldehyde functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where a precursor bromide is reacted with magnesium to form the Grignard reagent, which is then treated with a suitable electrophile to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxylic acid.
Reduction: 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
作用機序
The mechanism of action of 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde involves its interaction with various molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, 3’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement can influence its reactivity, stability, and interaction with other molecules, making it particularly valuable in certain chemical and biological applications .
特性
分子式 |
C14H8F4O |
|---|---|
分子量 |
268.21 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H8F4O/c15-13-3-1-2-10(7-13)11-4-9(8-19)5-12(6-11)14(16,17)18/h1-8H |
InChIキー |
XGOBJEDRKBJJLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)










